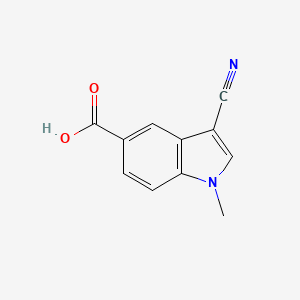
3-cyano-1-methyl-1H-indole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-1-methyl-1H-indole-5-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a focal point in synthetic organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-1-methyl-1H-indole-5-carboxylic acid typically involves the esterification of indole-5-carboxylic acid followed by various functional group transformations. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in the large-scale synthesis of these compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-cyano-1-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-cyano-1-methyl-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole alkaloids.
Medicine: It has potential therapeutic applications in the treatment of cancer, microbial infections, and neurological disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-cyano-1-methyl-1H-indole-5-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The indole ring system allows for strong binding interactions with biological macromolecules, influencing pathways related to cell signaling, metabolism, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-indole-3-carboxylic acid: Another indole derivative with similar structural features but different functional groups.
Indole-5-carboxylic acid: Lacks the cyano and methyl groups, leading to different chemical and biological properties.
Methyl indole-5-carboxylate: An ester derivative with distinct reactivity and applications.
Uniqueness
3-cyano-1-methyl-1H-indole-5-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a broader range of chemical reactions and interact with diverse biological targets .
Propiedades
Número CAS |
2092027-33-1 |
|---|---|
Fórmula molecular |
C11H8N2O2 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
3-cyano-1-methylindole-5-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c1-13-6-8(5-12)9-4-7(11(14)15)2-3-10(9)13/h2-4,6H,1H3,(H,14,15) |
Clave InChI |
BQUCRZONTDHVND-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=CC(=C2)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


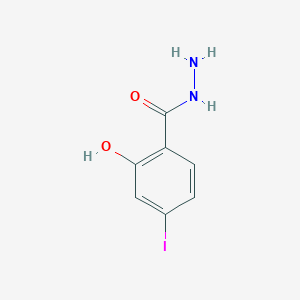
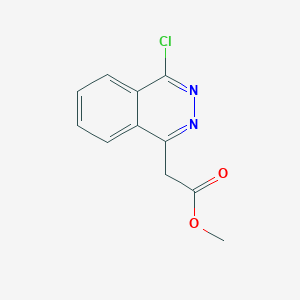
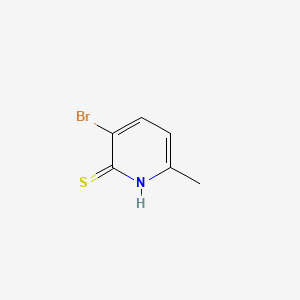

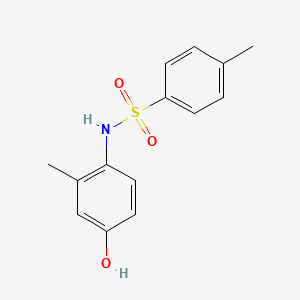
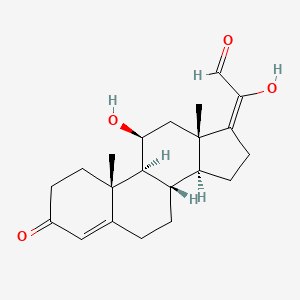
![2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B13451757.png)

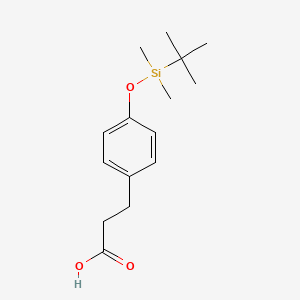
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
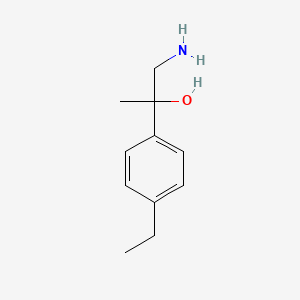
![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-ylpropanoate](/img/structure/B13451792.png)
